molecular formula C8H8O2 B6209429 2-cyclopropylfuran-3-carbaldehyde CAS No. 2731009-57-5

2-cyclopropylfuran-3-carbaldehyde

Cat. No.: B6209429
CAS No.: 2731009-57-5
M. Wt: 136.15 g/mol
InChI Key: BLAIXWAUEDZLRT-UHFFFAOYSA-N
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Description

2-Cyclopropylfuran-3-carbaldehyde is an organic compound with the molecular formula C8H8O2. It is a furan derivative, characterized by a furan ring substituted with a cyclopropyl group and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylfuran-3-carbaldehyde typically involves the cyclopropylation of furan derivatives followed by formylation. One common method includes the reaction of cyclopropylmagnesium bromide with furan-3-carbaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylfuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylfuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-cyclopropylfuran-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylfuran-3-carbaldehyde is unique due to the presence of both a cyclopropyl group and an aldehyde group on the furan ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-cyclopropylfuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-3-4-10-8(7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAIXWAUEDZLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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